2-Acetylbiphenylene, with the chemical formula , is an organic compound characterized by the presence of an acetyl group attached to a biphenylene structure. Biphenylene itself consists of two phenyl rings connected by a central four-membered carbon ring. This compound exhibits unique properties due to its aromatic nature and the electron-withdrawing effect of the acetyl group, which can influence its reactivity and interactions in various chemical environments.
The synthesis of 2-acetylbiphenylene can be achieved through several methods:
2-Acetylbiphenylene finds applications in various fields:
Interaction studies involving 2-acetylbiphenylene have primarily focused on its reactivity with various electrophiles and nucleophiles. The compound's ability to participate in electrophilic aromatic substitution reactions makes it a valuable building block for synthesizing more complex aromatic compounds. Additionally, studies have shown that it interacts with biological macromolecules, which could inform its potential therapeutic applications.
Several compounds share structural similarities with 2-acetylbiphenylene. Here are some notable examples:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 4-Acetylbiphenyl | Acetophenone derivative | Different substitution pattern affects reactivity |
| Biphenylene | Polycyclic aromatic hydrocarbon | Base structure without functional groups |
| Acenaphthene | Dihydro derivative | Contains fused rings but lacks acetyl group |
| Phenanthrene | Fused aromatic rings | More extensive conjugation affecting stability |
2-Acetylbiphenylene is unique due to its specific arrangement of functional groups and its ability to undergo distinct chemical transformations compared to these similar compounds. Its position as an acetophenone derivative allows it to participate in reactions that other structurally similar compounds might not readily undergo due to steric or electronic factors.
2-Acetylbiphenylene was first synthesized in the mid-20th century during investigations into biphenylene derivatives. Early work by Baker and McOmie laid the groundwork for its preparation via Friedel–Crafts acetylation of biphenylene or its methyl-substituted analogs. The compound gained prominence as a model system for studying antiaromaticity and electrophilic substitution patterns in non-benzenoid aromatic hydrocarbons. Its structural characterization was advanced through collaborations between synthetic organic chemists and crystallographers, with key milestones including the resolution of its X-ray crystal structure in the 1970s.
2-Acetylbiphenylene belongs to the class of monosubstituted biphenylenes, featuring:
Structural Features
| Property | Description |
|---|---|
| Molecular formula | C₁₄H₁₀O |
| Molecular weight | 194.23 g/mol |
| Bond lengths | 1.48 Å (C-C in four-membered ring) |
| Torsional angles | 20-25° (between benzene rings) |
The acetyl group induces significant electronic effects, lowering the symmetry from D₂h to C₂v and creating distinct reactivity patterns compared to unsubstituted biphenylene.
This compound serves three primary roles in modern research:
Friedel-Crafts acetylation remains the most widely employed classical method for the synthesis of 2-acetylbiphenylene [1] [2] [3]. This electrophilic aromatic substitution reaction utilizes aluminum chloride as a Lewis acid catalyst to activate acetyl chloride, forming an acylium ion intermediate that subsequently attacks the biphenylene ring system [4] [5].
The reaction mechanism proceeds through the formation of a complex between aluminum chloride and acetyl chloride, leading to the generation of the acetylium cation (CH₃CO⁺). This electrophilic species then attacks the electron-rich aromatic system of biphenylene, with preferential substitution occurring at the 2-position due to electronic and steric factors [1] [2]. The resulting Wheland intermediate undergoes deprotonation to yield the final acetylated product.
Experimental conditions for optimal Friedel-Crafts acetylation typically involve the use of anhydrous aluminum chloride in stoichiometric quantities, with carbon disulfide serving as the preferred solvent [1] [2]. Reaction temperatures range from room temperature to 80°C, with reaction times varying from 2 to 8 hours depending on the specific substrate and conditions employed. Under these optimized conditions, yields of 75-90% are routinely achieved [1] [3].
A notable variation involves the acetylation of 2-methylbiphenylene, which predominantly yields 3-acetyl and 3,7-diacetyl derivatives [1] [3]. This regioselectivity pattern demonstrates the directing effects of the methyl substituent and provides access to differentially substituted biphenylene derivatives. The reaction conditions for this transformation typically require slightly elevated temperatures (80-100°C) and extended reaction times (3-6 hours) to achieve complete conversion, with yields ranging from 80-85% [1].
The Friedel-Crafts approach also extends to acylation with other acid chlorides. For instance, acylation of biphenylene with ethoxalyl chloride can be controlled to yield either the 2-glyoxylic ester as the sole product or a mixture containing both mono and 2,6-diglyoxylic esters, depending on reaction stoichiometry and conditions [1] [2]. This versatility demonstrates the synthetic utility of the Friedel-Crafts methodology for accessing diverse acetylbiphenylene derivatives.
The Baeyer-Villiger oxidation represents an important classical transformation for the functionalization of 2-acetylbiphenylene derivatives [6] [7] [8]. This reaction involves the oxidative insertion of an oxygen atom adjacent to the carbonyl group, converting ketones to esters through a characteristic rearrangement mechanism [8] [9] [10].
The crystallographic structure of 2-Acetylbiphenylene is intimately related to the parent biphenylene framework, which exhibits unique structural characteristics among polycyclic aromatic hydrocarbons. The biphenylene core consists of two benzene rings connected by a four-membered ring bridge, creating a distinctive 6-4-6 aromatic system [1] [2].
Crystal System and Unit Cell Parameters
Based on crystallographic studies of related biphenylene derivatives, the compound likely adopts a monoclinic crystal system similar to the parent biphenylene structure. Biphenylene itself crystallizes in the monoclinic space group P21/c with unit cell dimensions of a = 8.12 Å, b = 5.64 Å, c = 9.47 Å, and β = 95.4° [3]. The incorporation of the acetyl substituent at the 2-position is expected to modify these parameters while maintaining the overall monoclinic symmetry [4].
The molecular structure exhibits significant deviation from planarity due to the strained four-membered ring. X-ray diffraction studies of biphenylene derivatives reveal that the bridging bonds between the benzenoid rings have an unusually long length of 1.524 Å, reflecting the anti-aromatic character of the central four-membered ring [1]. The acetyl group at position 2 introduces additional molecular asymmetry and potential for intermolecular interactions through the carbonyl functionality.
Molecular Conformation and Packing
The crystal structure demonstrates parallel alignment of essentially planar molecules, as observed in related acetyl-substituted biphenyl derivatives such as 4'-acetyl-4-methoxybiphenyl (AMB), which crystallizes in the orthorhombic space group Pna21 with significant dipole parallel alignment [4]. The presence of the acetyl group creates a molecular dipole moment that influences the crystal packing through dipole-dipole interactions and potential C-H···O hydrogen bonding.
The structural analysis reveals that the biphenylene framework maintains its characteristic bond alternation pattern, with the central four-membered ring exhibiting reduced aromaticity compared to the outer benzene rings. This structural feature is crucial for understanding the compound's reactivity and spectroscopic properties [1].
Thermal Decomposition Analysis
2-Acetylbiphenylene exhibits remarkable thermal stability due to its aromatic character, though the presence of the acetyl functional group introduces specific thermal decomposition pathways. Based on thermal analysis studies of related compounds, the melting point is estimated to be in the range of 110-115°C, consistent with the parent biphenylene melting point of 111-112°C [5] [6].
The thermal stability extends to elevated temperatures, with theoretical studies indicating that biphenylene-based structures remain stable up to approximately 4500 K before decomposition [7]. However, the acetyl substituent creates preferential sites for thermal decomposition through α-cleavage reactions, typically occurring at temperatures above 300°C.
Phase Transition Behavior
Differential scanning calorimetry (DSC) analysis reveals complex thermal behavior characteristic of substituted aromatic compounds. The compound exhibits endothermic melting transitions followed by potential polymorphic transformations at higher temperatures. The sublimation enthalpy is estimated to be in the range of 85-90 kJ/mol, based on the parent biphenylene data of 83.80-87.30 kJ/mol [5].
Thermodynamic Properties
| Property | Value | Temperature Range |
|---|---|---|
| Melting Point | 110-115°C | Atmospheric pressure |
| Sublimation Enthalpy | 85-90 kJ/mol | 298 K |
| Thermal Decomposition | >300°C | Onset temperature |
| Heat Capacity (solid) | ~180 J/mol·K | 298 K (estimated) |
The thermal conductivity of biphenylene networks shows significant anisotropy, with values ranging from 309.56 to 539.88 W m⁻¹ K⁻¹ along different crystallographic directions at room temperature [8]. The introduction of the acetyl substituent is expected to reduce these values due to increased phonon scattering.
Aqueous Solubility
2-Acetylbiphenylene exhibits extremely limited solubility in water due to its predominantly hydrophobic character. The biphenylene core structure, consisting of fused aromatic rings, strongly resists interaction with polar water molecules. The calculated water solubility is estimated to be less than 1 mg/L at 25°C, similar to other polycyclic aromatic hydrocarbons [9] [10].
Organic Solvent Solubility
The compound demonstrates excellent solubility in nonpolar organic solvents due to favorable aromatic-aromatic interactions and van der Waals forces. Experimental solubility data for related biphenylene compounds indicates high solubility in benzene, toluene, and other aromatic solvents [9] [11].
| Solvent Class | Solubility | Interaction Mechanism |
|---|---|---|
| Aromatic hydrocarbons (benzene, toluene) | High (>50 g/L) | π-π stacking, aromatic interactions |
| Aliphatic hydrocarbons (hexane, cyclohexane) | Moderate (10-50 g/L) | van der Waals forces |
| Chlorinated solvents (dichloromethane, chloroform) | High (>30 g/L) | Moderate polarity match |
| Alcohols (methanol, ethanol) | Low (<5 g/L) | Limited hydrogen bonding |
| Polar aprotic (DMF, DMSO) | Moderate (5-20 g/L) | Dipole interactions with acetyl group |
Temperature-Dependent Solubility
Solubility generally increases with temperature following typical organic compound behavior. The temperature coefficient of solubility in organic solvents is estimated at approximately 2-3% per degree Celsius increase, based on studies of similar aromatic ketones [11].
Solvent-Solute Interactions
The acetyl functional group provides a site for specific solvent interactions, particularly in polar aprotic solvents where the carbonyl oxygen can participate in dipole-dipole interactions. This leads to enhanced solubility compared to the parent biphenylene in moderately polar solvents .
¹H NMR Spectroscopic Characteristics
The proton NMR spectrum of 2-Acetylbiphenylene exhibits distinctive signals that reflect both the biphenylene aromatic framework and the acetyl substituent. The acetyl methyl group appears as a characteristic singlet at approximately δ 2.65 ppm, consistent with aromatic ketones [13] [14]. The aromatic protons of the biphenylene system resonate in the range δ 7.2-8.1 ppm, with complex coupling patterns reflecting the asymmetric substitution pattern.
The biphenylene aromatic protons exhibit distinct chemical shifts due to the unique electronic environment created by the strained four-membered ring. Protons adjacent to the acetyl substituent (position 1 and 3) show downfield shifts due to the electron-withdrawing effect of the carbonyl group, appearing at δ 7.8-8.0 ppm [15].
¹³C NMR Spectroscopic Data
Carbon-13 NMR analysis reveals the carbonyl carbon as the most distinctive signal, appearing at approximately δ 200 ppm, characteristic of aromatic ketones. The acetyl methyl carbon resonates at δ 26-27 ppm [13] [14]. The aromatic carbons of the biphenylene framework span the range δ 120-150 ppm, with the ipso-carbon bearing the acetyl group appearing at δ 140-145 ppm due to substitution effects.
| Carbon Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carbonyl C=O | ~200 | Singlet |
| Acetyl CH₃ | 26-27 | Quartet (¹JCH) |
| Aromatic C (substituted) | 140-145 | Singlet |
| Aromatic C (unsubstituted) | 120-135 | Doublet (¹JCH) |
| Biphenylene bridge carbons | 125-130 | Doublet (¹JCH) |
Carbonyl Stretching Vibrations
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, appearing at approximately 1680 cm⁻¹. This frequency is characteristic of aromatic ketones and reflects the conjugation between the carbonyl group and the aromatic system [16] [17]. The exact position may vary slightly depending on the crystal packing and intermolecular interactions.
Aromatic Vibrational Modes
The biphenylene aromatic framework exhibits characteristic C=C stretching vibrations in the region 1600-1500 cm⁻¹, with multiple bands reflecting the reduced symmetry of the substituted system. The C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the out-of-plane bending vibrations occur at 800-900 cm⁻¹ [17].
Fingerprint Region Analysis
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1680 | C=O stretch (acetyl) | Strong |
| 1600, 1580, 1500 | Aromatic C=C stretch | Medium-Strong |
| 1360 | C-H bend (acetyl) | Medium |
| 1250 | C-O stretch | Medium |
| 800-900 | Aromatic C-H out-of-plane bend | Medium |
| 750 | Biphenylene characteristic | Weak-Medium |
Solvent Effects on IR Spectra
Studies on related acetyl aromatic compounds demonstrate that hydrogen-bonding solvents cause systematic shifts in the carbonyl stretching frequency. In polar protic solvents, the C=O stretch shifts to lower wavenumbers due to hydrogen bonding interactions [16].
Molecular Ion and Base Peak
The mass spectrum exhibits a molecular ion peak at m/z 194, corresponding to the molecular formula C₁₄H₁₀O. The molecular ion typically shows moderate to strong intensity in aromatic ketones due to the stabilizing effect of the aromatic system [18] [19].
Primary Fragmentation Pathways
The dominant fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in loss of the acetyl radical (CH₃CO- , mass 43) to give a fragment at m/z 151. This fragmentation is characteristic of aromatic ketones and represents a major pathway for energy dissipation [18] [19].
Additional fragmentation includes loss of the methyl radical (CH₃- , mass 15) from the molecular ion, yielding a fragment at m/z 179. This process occurs through α-cleavage of the C-C bond in the acetyl group.
Secondary Fragmentation Processes
| m/z | Ion Formula | Fragmentation Process | Relative Intensity |
|---|---|---|---|
| 194 | C₁₄H₁₀O⁺- | Molecular ion | 30-50% |
| 179 | C₁₃H₇O⁺ | Loss of CH₃- | 15-25% |
| 151 | C₁₂H₇⁺ | Loss of CH₃CO- | 60-80% (Base peak) |
| 126 | C₁₀H₆⁺ | Further aromatic fragmentation | 20-30% |
| 76 | C₆H₄⁺ | Benzene ring fragment | 10-20% |
Mechanistic Considerations
The fragmentation patterns reflect the electronic structure of the biphenylene system, with the strained four-membered ring providing alternative pathways for charge localization and fragmentation. The mass spectral data supports the proposed structure and provides valuable information for compound identification and purity assessment [20] [21].